Tris(tetrabutylammonium) hydrogen pyrophosphate

Overview

Description

Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the molecular formula C16H37NO7P2. It is commonly used as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. The compound is known for its ability to act as a nucleophile, making it valuable in various chemical processes .

Mechanism of Action

Target of Action

Tris(tetrabutylammonium) hydrogen pyrophosphate, also known as Pyrophosphoric acid tris(tetrabutylammonium) salt, is primarily used as a reagent in the field of organic synthesis . It serves as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .

Mode of Action

This compound interacts with its targets through a process known as pyrophosphorylation . Pyrophosphorylation is a type of chemical reaction where a pyrophosphate group is added to a molecule . This reaction is crucial in various biochemical processes, including DNA replication and protein synthesis .

Biochemical Pathways

This compound is involved in reactions with isoprenoid derivatives . Isoprenoids, also known as terpenes, are a large class of organic compounds produced by a variety of plants, animals, and microorganisms . They play key roles in various biological functions, including cell membrane stabilization and hormone production .

Result of Action

The primary result of the action of this compound is the pyrophosphorylation of nucleosides . Nucleosides are fundamental components of nucleic acids like DNA and RNA . By facilitating the pyrophosphorylation of nucleosides, this compound plays a crucial role in the synthesis and modification of these vital biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored at a temperature of 2-8°C . Moreover, its solubility in different solvents can affect its reactivity . It is slightly soluble in methanol and water , which can influence its interaction with other compounds in a given reaction mixture.

Preparation Methods

The preparation of tris(tetrabutylammonium) hydrogen pyrophosphate typically involves the reaction of tetrabutylammonium bromide with potassium hydrogen pyrophosphate. This reaction is usually carried out at room temperature in an inert gas atmosphere to prevent unwanted side reactions . Another method involves reacting ammonium bicarbonate with chloride and then adding isopropyl alcohol to the mixture .

Chemical Reactions Analysis

Tris(tetrabutylammonium) hydrogen pyrophosphate undergoes several types of chemical reactions:

Substitution Reactions: It acts as a nucleophile in organic synthesis, reacting with isopropyl alcohol to form cyclic adducts, which can be isolated as acetonitrile salts.

Pyrophosphorylation: It is used for the pyrophosphorylation of nucleosides and isoprenoid derivatives.

Triphosphorylation: It is also involved in the triphosphorylation of nucleosides.

Scientific Research Applications

Tris(tetrabutylammonium) hydrogen pyrophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tris(tetrabutylammonium) hydrogen pyrophosphate is unique due to its specific structure and reactivity. Similar compounds include:

Tetrabutylammonium pyrophosphate: Another pyrophosphate salt with similar applications but different reactivity profiles.

Tetrabutylammonium hydrogendiphosphate: Used in similar pyrophosphorylation reactions but with different reaction conditions.

Pyrophosphoric acid tris(tetrabutylammonium) salt: Another variant used in organic synthesis with distinct properties.

These compounds share some similarities in their applications but differ in their specific reactivity and conditions required for their use.

Biological Activity

Tris(tetrabutylammonium) hydrogen pyrophosphate (TTAPP) is a quaternary ammonium salt that has gained attention for its role as a reagent in organic synthesis, particularly in the context of pyrophosphorylation reactions. This compound exhibits significant biological activity through its interactions with various biomolecules, making it a valuable tool in biochemical research and applications.

- Molecular Formula : C₁₆H₃₇N₁O₇P₂

- Molecular Weight : Approximately 902.34 g/mol

- Solubility : Highly soluble in organic solvents and water, enhancing its utility in biochemical applications.

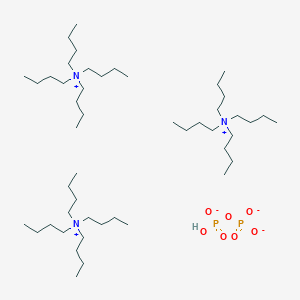

TTAPP consists of three tetrabutylammonium groups attached to a hydrogen pyrophosphate moiety. This unique structure contributes to its reactivity and solubility, facilitating its use in various chemical processes, particularly those involving nucleophilic substitutions.

TTAPP primarily acts as a source of reactive pyrophosphate ions. The mechanism involves:

- Nucleophilic Attack : The pyrophosphate anion facilitates nucleophilic attacks on electrophiles, leading to the formation of phosphorylated products.

- Pyrophosphorylation : TTAPP is utilized for the pyrophosphorylation of nucleosides and isoprenoid derivatives, which are critical in various biological pathways.

1. Synthesis of ATP Analogs

TTAPP plays a crucial role in synthesizing ATP analogs, which are essential for studying cellular processes such as energy transfer and signaling pathways. The compound's ability to provide alternative phosphate sources allows researchers to explore the dynamics of ATP-dependent reactions.

2. Interaction with Enzymes

Research indicates that TTAPP can influence enzyme activity by providing an alternative source of phosphate groups. This interaction may stabilize or alter the activity of enzymes that typically utilize ATP or GTP, thereby impacting metabolic pathways.

3. Case Studies

- Study on Porphyrin Receptors : A study demonstrated that TTAPP was used in UV/Vis titrations to assess the binding capabilities of tetraaminoporphyrins. The results indicated significant shifts in absorption spectra upon complex formation, suggesting that TTAPP can modulate the electronic properties of biomolecules .

- Allylic Pyrophosphate Esters Synthesis : TTAPP has been employed as a reagent for synthesizing allylic pyrophosphate esters, showcasing its utility in organic synthesis and potential applications in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetrabutylammonium phosphate | C₁₂H₂₃N₁O₄P | Used as a phase transfer catalyst |

| Tetrabutylammonium pyrophosphate | C₁₂H₂₃N₁O₇P₂ | Similar reactivity but without hydrogen |

| Disodium hydrogen phosphate | Na₂HPO₄ | Commonly used buffer in biological systems |

| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | Used as a fertilizer and buffering agent |

TTAPP stands out due to its tri-quaternary ammonium structure, which enhances solubility and reactivity compared to its counterparts. Its specific application in biochemical pathways involving pyrophosphorylation further distinguishes it from other similar compounds.

Properties

IUPAC Name |

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTUFQKYWWLCLC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H109N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76947-02-9 | |

| Record name | Tris(tetrabutylammonium) hydrogen pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tris(tetrabutylammonium) hydrogen pyrophosphate a suitable reagent for synthesizing allylic pyrophosphate esters?

A1: this compound exhibits good solubility in organic solvents like acetonitrile, making it compatible with reactions involving allylic halides. This solubility allows for direct nucleophilic displacement of halides by the pyrophosphate anion, leading to the formation of allylic pyrophosphate esters []. This contrasts with traditional methods using inorganic pyrophosphate salts, which often face solubility limitations in organic media.

Q2: Can you illustrate the use of this compound in a specific synthesis pathway?

A2: Certainly. One example is the synthesis of geranyl diphosphate []. Geraniol is first converted to geranyl chloride. Subsequently, this compound, prepared from disodium dihydrogen pyrophosphate, is reacted with geranyl chloride in a mixture of acetonitrile and an ammonium bicarbonate buffer. This reaction leads to the formation of geranyl diphosphate, a key intermediate in isoprenoid biosynthesis. The product is then isolated and purified using a combination of ion exchange chromatography and lyophilization.

Q3: How does the use of 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, synthesized using this compound, help elucidate the mechanism of ribonucleotide reductase inactivation?

A3: Ribonucleotide reductases are crucial enzymes involved in DNA synthesis. They are known to be inactivated by 2'-azido-2'-deoxynucleotides, leading to the formation of a nitrogen-centered radical detectable by EPR spectroscopy []. Using this compound, researchers synthesized 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, a specifically labeled probe. When this probe inactivates the enzyme, the (17)O isotope, with a nuclear spin of 5/2, introduces predictable changes in the EPR spectra of the generated nitrogen-centered radical. By analyzing these changes, researchers can gain deeper insights into the structure and interactions of the radical intermediate within the enzyme's active site, ultimately contributing to a more detailed understanding of the inactivation mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.